REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:10])[O:4][CH:3]1[C:5]([O:7][CH2:8][CH3:9])=[O:6]>C1C=CC=CC=1>[OH:4][CH:3]([C:2]([CH3:10])=[CH2:1])[C:5]([O:7][CH2:8][CH3:9])=[O:6]
|
Name
|
Tosic acid monohydrate
|
Quantity
|
0.132 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(C(O1)C(=O)OCC)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
81 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The clear reaction mixture was then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
cooled to 4° C. for a couple of hours
|
Type
|
FILTRATION
|
Details
|
filtered over a glass
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
to remove the crystallized tosic acid
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo (40° C., 50 mbar)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(C(=O)OCC)C(=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 778 mg | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |